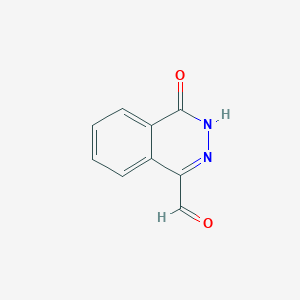

Phthalazin-1(2h)-one-4-carbaldehyde

Descripción

Phthalazin-1(2H)-one-4-carbaldehyde is a heterocyclic compound characterized by a fused benzene and pyridazine ring system (phthalazinone core) with a formyl (-CHO) substituent at position 4. Its structure combines electrophilic reactivity (from the aldehyde group) with the biological versatility of the phthalazinone scaffold. Phthalazine derivatives are widely studied for their pharmacological and agrochemical applications, including roles as enzyme inhibitors (e.g., acetohydroxyacid synthase (AHAS)), herbicides, and therapeutic agents targeting neurological and cardiovascular systems .

Synthetic routes to phthalazin-1(2H)-one derivatives often involve cyclization strategies, as seen in the synthesis of 2-substituted-8-(4,6-dimethoxypyrimidin-2-yloxy)-4-methylphthalazin-1-one derivatives via ortho-substituent cyclization . The introduction of the formyl group at position 4 enhances reactivity for further functionalization, such as condensation or nucleophilic addition reactions, which are critical in drug discovery .

Propiedades

Número CAS |

116286-87-4 |

|---|---|

Fórmula molecular |

C9H6N2O2 |

Peso molecular |

174.16 g/mol |

Nombre IUPAC |

4-oxo-3H-phthalazine-1-carbaldehyde |

InChI |

InChI=1S/C9H6N2O2/c12-5-8-6-3-1-2-4-7(6)9(13)11-10-8/h1-5H,(H,11,13) |

Clave InChI |

PBJJLZYNPLMYDZ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C(=NNC2=O)C=O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

The biological and physicochemical properties of phthalazinone derivatives are highly dependent on substituent type and position. Below is a comparative analysis of key analogues:

Key Observations :

- Aldehyde vs. Carboxylic Acid : The formyl group in Phthalazin-1(2H)-one-4-carbaldehyde offers reactivity for Schiff base formation, whereas the hydroxycarbonyl group in compound 17 enhances solubility and hydrogen-bonding capacity .

- Substituent Position : The herbicidal activity of 8-(4,6-dimethoxypyrimidin-2-yloxy) derivatives (e.g., 7a-7w ) highlights the importance of electron-withdrawing groups at specific positions for AHAS inhibition .

- Aromatic Substituents : 4-(4-Methyl-phenyl) derivatives exhibit α1-receptor selectivity, suggesting that bulky aryl groups enhance receptor binding .

Pharmacological and Agrochemical Profiles

Enzyme Inhibition (AHAS) :

Compound 7a-7w (Ki values comparable to KIH-6127) demonstrates that electron-deficient substituents (e.g., dimethoxypyrimidinyloxy) enhance AHAS binding, critical for herbicide development .

Receptor Binding (α1-Adrenergic) :

4-(4-Methyl-phenyl) derivatives show nanomolar affinity for α1-receptors, with selectivity influenced by the methyl group’s steric effects .

Antimicrobial and Anticancer Potential :

Physicochemical Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.